molecular formula C18H21F2N3O4 B5047765 [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone

Cat. No.: B5047765
M. Wt: 381.4 g/mol
InChI Key: AOMOYTZCNYIBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole and piperazine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxazole and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the oxazole and piperazine intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like azides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound is used in the development of new materials with specialized properties. Its incorporation into polymers and coatings can enhance their chemical resistance and mechanical strength.

Mechanism of Action

The mechanism of action of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone apart is its unique combination of oxazole and piperazine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-25-9-8-22-4-6-23(7-5-22)18(24)16-11-14(27-21-16)12-26-17-3-2-13(19)10-15(17)20/h2-3,10-11H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOYTZCNYIBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.